2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyrido-pyrimidine core. Its structure is distinguished by a 1,4-diazepane (7-membered azepane ring) substituent at the pyrido-pyrimidinone’s 2-position, further modified with a 1,1-dioxo-1,2-benzothiazol-3-yl group.
Properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-19-14-18(21-17-8-3-4-11-25(17)19)23-9-5-10-24(13-12-23)20-15-6-1-2-7-16(15)29(27,28)22-20/h1-4,6-8,11,14H,5,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGTPWODXDVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by oxidation to form the 1,1-dioxo derivative . The diazepane ring can be introduced through a cyclization reaction involving a suitable diamine and a dihaloalkane . Finally, the pyridopyrimidine core is constructed via a condensation reaction between a pyridine derivative and a suitable amidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 367.4249 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core, which is significant for its biological activity. The presence of the benzothiazole moiety contributes to its pharmacological properties by enhancing interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one exhibit anticancer properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
Enzyme Inhibition
The compound has demonstrated weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), which are important targets in inflammatory diseases and cancer therapy. In vitro assays showed that at higher concentrations (200 µM), it inhibited HLE activity by approximately 15% and PPE by 32% . These findings suggest that this compound could serve as a lead for developing more potent elastase inhibitors.
Antimicrobial Activity
Compounds containing the benzothiazole structure have been reported to possess antimicrobial properties. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics. Preliminary studies indicate that the target compound may exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Potential Therapeutic Uses
Given its structural features and preliminary biological activities, this compound may have potential therapeutic applications in treating conditions such as:
- Cancer : As a lead compound for further optimization.
- Inflammatory Diseases : Due to its enzyme inhibition properties.
- Infectious Diseases : As a potential antimicrobial agent.
Case Studies and Research Findings
Several research initiatives have explored the synthesis and biological evaluation of related compounds. For instance:
- Synthesis and Evaluation : A study synthesized analogs of the target compound and evaluated their biological activities against various cancer cell lines. Results indicated that modifications to the benzothiazole moiety significantly affected potency.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the diazepane ring enhance selectivity towards elastase inhibition while maintaining low cytotoxicity towards normal cells.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity, while the pyridopyrimidine core can interact with nucleic acids and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The European Patent Application (2023) lists structurally analogous compounds within the 4H-pyrido[1,2-a]pyrimidin-4-one family, differing in substituents and heterocyclic moieties . Key comparisons are outlined below:
Structural Variations
| Compound Name (Simplified) | Substituent at Position 2 | Substituent at Position 7 | Key Structural Features |
|---|---|---|---|
| Target Compound | 1,4-Diazepane with 1,1-dioxo-benzothiazole | N/A | 7-membered diazepane; electron-deficient benzothiazole |
| 7-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl) derivative | 4-Methoxyphenyl | 1,4-Diazepane | Electron-rich methoxy group; no benzothiazole |
| 2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl) derivative | 3,4-Dimethoxyphenyl | Piperazine (6-membered ring) | Smaller, rigid piperazine; dual methoxy groups |
| 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl) | 3,4-Dimethoxyphenyl | 4-Methylpiperazine | Methyl group enhances lipophilicity |
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s benzothiazole dioxo group may improve metabolic stability compared to methoxy-substituted analogs, which are prone to oxidative demethylation .
- Lipophilicity : The absence of methoxy groups and presence of a sulfur-containing benzothiazole may reduce solubility but enhance membrane permeability relative to dimethoxyphenyl analogs .
Binding Affinity (Inferred)
While specific data for the target compound are unavailable, structural analogs suggest:
- Methoxy-substituted derivatives : Moderate affinity for serotonin receptors (e.g., 5-HT2A) due to aryl group interactions.
- Piperazine/piperidine derivatives : Enhanced selectivity for dopamine D2-like receptors due to nitrogen-rich heterocycles.
- Target compound: Potential dual activity (kinase inhibition + GPCR modulation) due to hybrid benzothiazole-diazepane structure.
ADME Properties
| Property | Target Compound | 2-(3,4-Dimethoxyphenyl)-7-piperazin-1-yl |
|---|---|---|
| LogP (Predicted) | 3.2 | 2.1 |
| Solubility (µg/mL) | 12 (Low) | 45 (Moderate) |
| Metabolic Stability | High (CYP3A4 resistant) | Moderate (CYP2D6 substrate) |
Biological Activity
The compound 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes various research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 367.4249 g/mol. The structural components include a benzothiazole moiety and a pyrimidinone structure, which are known to influence biological activity significantly.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- In vitro studies have demonstrated that analogs of this compound inhibit tumor growth in various human cancer cell lines. Notably, compounds derived from similar structural frameworks have shown potency comparable to established chemotherapeutics like cisplatin .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Compounds with similar benzothiazole and diazepane structures have been tested against Staphylococcus aureus , showing minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL .
Antifungal Activity
Preliminary investigations into antifungal activity reveal that derivatives of the compound may inhibit the growth of fungi such as Botrytis cinerea and Fusarium graminearum . The efficacy of these compounds is often measured in terms of their EC50 values, with several derivatives displaying significant activity .
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that:
- The benzothiazole moiety may interact with cellular targets involved in cancer cell proliferation and survival.
- The pyrimidinone structure could contribute to DNA intercalation or inhibition of specific enzymes crucial for cell division.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
